molecular formula C8H9BrOS B12063027 [4-Bromo-2-(methylsulfanyl)phenyl]methanol CAS No. 918328-15-1

[4-Bromo-2-(methylsulfanyl)phenyl]methanol

Cat. No.: B12063027
CAS No.: 918328-15-1
M. Wt: 233.13 g/mol
InChI Key: YECBCSZTZYCUKU-UHFFFAOYSA-N
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Description

[4-Bromo-2-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H9BrOS It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(methylsulfanyl)phenyl]methanol typically involves the bromination of 2-(methylsulfanyl)phenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(methylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-Bromo-2-(methylsulfanyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Bromo-2-(methylsulfanyl)phenyl]methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

918328-15-1

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

(4-bromo-2-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3

InChI Key

YECBCSZTZYCUKU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)CO

Origin of Product

United States

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